molecular formula C21H21N5O B2495884 (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396891-77-2

(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

カタログ番号 B2495884
CAS番号: 1396891-77-2
分子量: 359.433
InChIキー: BEKDQGOIWMAJEK-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves multi-step reactions, starting with the formation of pyridazinone derivatives followed by functionalization with various substituents to enhance biological activity. For instance, a series of new pyridazin-3(2H)-one derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, highlighting the methodological approach towards generating compounds with potential anticancer properties (Murty et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this class has been determined through various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. For example, a study detailed the crystal structure of a closely related compound, revealing planar and nearly planar arrangements of the core rings and highlighting interactions that may influence biological activity (Aydın et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound category often include modifications at the piperazine and pyridazinone moieties, aiming to explore the structure-activity relationship and enhance biological efficacy. These modifications can lead to significant changes in pharmacological properties, as seen in compounds synthesized for potential anti-diabetic and anticancer applications, demonstrating varied efficacy based on their structural alterations (Bindu et al., 2019).

科学的研究の応用

Chemical Inhibition and Enzyme Targeting

The compound (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, as part of the broader category of piperazine derivatives, has been studied for its potential in various scientific research applications, particularly in the context of inhibiting specific enzymes or acting on particular biochemical pathways. Although direct studies on this compound were not identified, insights from research on closely related compounds offer a proxy to its potential applications.

  • Cytochrome P450 Inhibition : Piperazine derivatives have been explored as inhibitors of cytochrome P450 isoforms in human liver microsomes, which is crucial for predicting metabolism-based drug-drug interactions (Khojasteh et al., 2011). This suggests potential research applications in the development of therapeutic agents with minimized adverse interactions.

  • Dopamine Receptor Interaction : Studies on piperazine derivatives, particularly focusing on their interaction with dopamine receptors, indicate their potential use in neuropsychiatric disorder treatments, such as schizophrenia and depression (Sikazwe et al., 2009). This highlights the compound's relevance in developing drugs targeting the central nervous system.

  • Antimycobacterial Activity : Piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains (Girase et al., 2020). This positions (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one as a candidate for antitubercular drug development research.

  • Chemokine Receptor CCR3 Antagonism : Research on small molecule antagonists for chemokine CCR3 receptors, including piperazine derivatives, suggests the compound's potential application in treating allergic diseases such as asthma and allergic rhinitis (Willems & IJzerman, 2009). This reflects its utility in immunology and inflammation research.

特性

IUPAC Name

(E)-3-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c27-21(11-8-18-6-2-1-3-7-18)26-16-14-25(15-17-26)20-10-9-19(22-23-20)24-12-4-5-13-24/h1-13H,14-17H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKDQGOIWMAJEK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。